molecular formula C13H25N3O3 B13169098 tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate CAS No. 1305711-00-5

tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate

Cat. No.: B13169098
CAS No.: 1305711-00-5
M. Wt: 271.36 g/mol
InChI Key: GBRVOBCPCRXAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate typically involves multiple steps:

    Formation of the Piperidine Intermediate: The starting material, 4-aminopiperidine, is reacted with an appropriate acylating agent to form the intermediate.

    Carbamate Formation: The intermediate is then treated with tert-butyl chloroformate and N-methylamine to form the desired carbamate product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can take place at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperidine ring.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: Substituted carbamate derivatives are formed.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the pharmacological properties of similar structures.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its synthesis and applications are of interest for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The carbamate group may also play a role in binding to biological targets, influencing the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(4-aminopiperidin-1-yl)acetate
  • tert-Butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate
  • 2-(4-Aminopiperidin-1-yl)-N-(tert-butyl)acetamide dihydrochloride

Uniqueness

tert-Butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological effects, making it a valuable compound for research and development.

Properties

CAS No.

1305711-00-5

Molecular Formula

C13H25N3O3

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15(4)9-11(17)16-7-5-10(14)6-8-16/h10H,5-9,14H2,1-4H3

InChI Key

GBRVOBCPCRXAMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)N1CCC(CC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.